Mass Shift Differentiation: +3.97 Da vs. Unlabeled Methyl Bexarotenate Enables Unambiguous MS Resolution
Bexarotene-13C4 Methyl Ester provides a nominal mass shift of +4.0 Da (calculated +3.97 Da) relative to unlabeled methyl bexarotenate, arising from the substitution of four ¹²C atoms with ¹³C at the tetrahydronaphthalene ring methyl positions. The target compound (MW 366.48) is separated by 4 Da from unlabeled methyl bexarotenate (MW 362.51), exceeding the typical +3 Da threshold required to minimize isotopic cross-talk from natural-abundance ¹³C in the analyte [1]. This compares favorably with bexarotene-d4 (MW 352.51), which provides a +4 Da shift versus bexarotene free acid (MW 348.48) but introduces chromatographic retention time variability due to the deuterium isotope effect [2].
| Evidence Dimension | Nominal mass shift for mass spectrometry differentiation |
|---|---|
| Target Compound Data | 366.48 g/mol (C₂₁¹³C₄H₃₀O₂); +3.97 Da vs. unlabeled methyl ester |
| Comparator Or Baseline | Methyl Bexarotenate: 362.51 g/mol (C₂₅H₃₀O₂); Bexarotene-d4: 352.51 g/mol (+4 Da vs. bexarotene free acid); Bexarotene free acid: 348.48 g/mol |
| Quantified Difference | +3.97 Da (nominal +4 Da) vs. unlabeled methyl bexarotenate; – |
| Conditions | Molecular weight comparison based on monoisotopic mass calculation; confirmed by supplier certificates of analysis (Pharmaffiliates, Wanvibio, Santa Cruz Biotechnology) |
Why This Matters
The +4 Da mass shift allows the labeled internal standard to be resolved from the unlabeled analyte in Q1 of a triple quadrupole mass spectrometer without interference from natural-abundance ¹³C isotopologues, satisfying regulatory bioanalytical method validation criteria.
- [1] Pharmaffiliates. Bexarotene-13C4 Methyl Ester – Product Information. Molecular Formula: C₂₁¹³C₄H₃₀O₂, Molecular Weight: 366.48; Wanvibio. Methyl Bexarotenate. CAS 153559-48-9, MW 362.51. View Source
- [2] Berg T, Strand DH. ¹³C labelled internal standards—A solution to minimize ion suppression effects in liquid chromatography–tandem mass spectrometry analyses of drugs in biological samples? J Chromatogr A. 2011;1218(52):9366-9374. doi:10.1016/j.chroma.2011.10.081. View Source
